
6-methoxy-1-propan-2-ylindole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-1-propan-2-ylindole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 6th position, an isopropyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-propan-2-ylindole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The specific conditions for this synthesis include:
Reagents: Phenylhydrazine, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid)
Conditions: Refluxing the reaction mixture for several hours
Another method involves the Vilsmeier-Haack reaction, which is used to introduce the formyl group at the 3rd position of the indole ring. The conditions for this reaction include:
Reagents: Indole, DMF (dimethylformamide), POCl3 (phosphorus oxychloride)
Conditions: Stirring the reaction mixture at low temperature
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
6-methoxy-1-propan-2-ylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, reflux conditions
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Nucleophiles such as amines or thiols, in the presence of a base
Major Products Formed
Oxidation: 6-methoxy-1-(propan-2-yl)-1H-indole-3-carboxylic acid
Reduction: 6-methoxy-1-(propan-2-yl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
科学研究应用
6-methoxy-1-propan-2-ylindole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-methoxy-1-propan-2-ylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
6-methoxy-1H-indole-3-carbaldehyde: Lacks the isopropyl group at the 1st position.
1-(propan-2-yl)-1H-indole-3-carbaldehyde: Lacks the methoxy group at the 6th position.
6-methoxy-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group at the 3rd position.
Uniqueness
6-methoxy-1-propan-2-ylindole-3-carbaldehyde is unique due to the presence of both the methoxy and isopropyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
6-methoxy-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-5-4-11(16-3)6-13(12)14/h4-9H,1-3H3 |
InChI 键 |
MEEMBJHYZDKICF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)OC)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

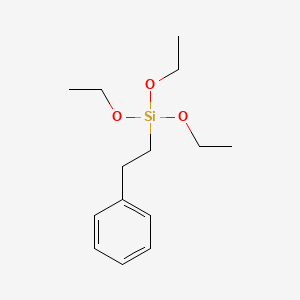

![Ethanone, 1-[4-(3-phenylpropyl)phenyl]-](/img/structure/B8671794.png)
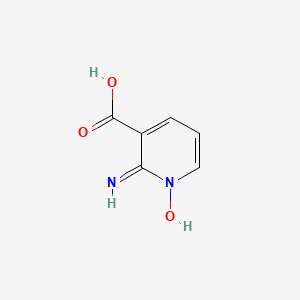

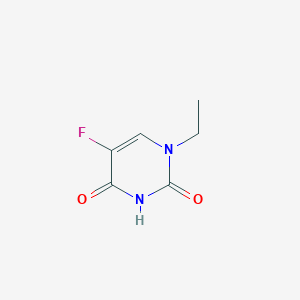
![1,3,4,5-Tetrahydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8671824.png)
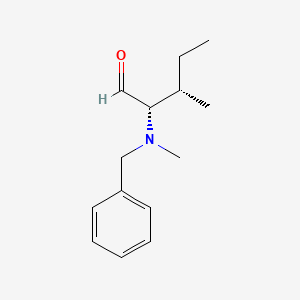
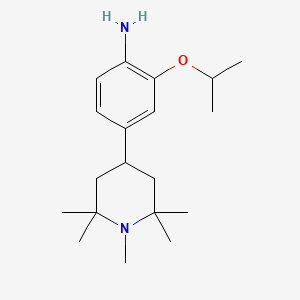
![3-[(2-Methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B8671859.png)
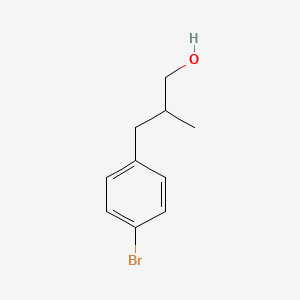
![2-(1-[2-naphthyl]ethylthio)pyridine N-oxide](/img/structure/B8671878.png)
![tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B8671883.png)
